1-(2-chlorophenyl)-N-[(5-methylfuran-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-(2-chlorophenyl)-N-[(5-methylfuran-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with:
- Pyridin-4-yl group at position 5, contributing to hydrogen bonding and metal coordination.
- 5-Methylfuran-2-ylmethyl carboxamide at position 4, introducing a heteroaromatic moiety that may influence solubility and metabolic stability.
Triazole derivatives are widely explored for their versatility in drug design, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(5-methylfuran-2-yl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-6-7-15(28-13)12-23-20(27)18-19(14-8-10-22-11-9-14)26(25-24-18)17-5-3-2-4-16(17)21/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXAGWASSXIIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-N-[(5-methylfuran-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic molecule belonging to the class of triazole derivatives. Its unique structural features suggest a potential for diverse biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.77 g/mol. The structure includes a triazole ring , a pyridine moiety , and chlorophenyl and methylfuran substituents, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring is known for its ability to chelate metal ions, which can enhance its interaction with biological macromolecules. Additionally, the chlorophenyl and pyridine groups may facilitate binding to various biological targets, modulating their activity.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various triazole derivatives, including the compound . The results indicated that it exhibited significant activity against a range of bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined and compared with standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 128 | 64 (Gentamicin) |
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound exhibited cytotoxic effects against several types of cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined using MTT assays.
| Cancer Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|
| MCF-7 | 15 | Significant inhibition |
| A549 | 20 | Significant inhibition |
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of triazole derivatives, including our compound. It was found that modifications on the pyridine ring significantly influenced the biological activity. Substituents that enhanced electron density on the nitrogen atoms in the triazole ring increased antimicrobial potency.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with related molecules:
Key Observations:
- Substituent Effects: The 2-chlorophenyl group is common in agrochemicals (e.g., Fipronil derivatives ) and cannabinoid receptor antagonists . Its electron-withdrawing nature may enhance binding to hydrophobic pockets. Pyridinyl substitutions (e.g., pyridin-4-yl vs. Furan-containing substituents (e.g., 5-methylfuran-2-ylmethyl) introduce oxygen heteroatoms, which may improve solubility compared to purely aromatic groups .
- Biological Activity Trends: Pyrazole carboxamides with multiple chlorophenyl groups (e.g., CB1 antagonist in ) exhibit nanomolar potency, suggesting that halogenation enhances receptor affinity. Triazole-thiadiazole hybrids in demonstrated herbicidal activity at 100 mg/L, highlighting the role of heterocyclic diversity in agrochemical design.
Preparation Methods
Synthesis of 2-Chlorophenyl Azide
Preparation of Pyridin-4-ylacetylene
Cycloaddition Reaction
-
Conditions :
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Solvent : tert-Butanol/H₂O (3:1)
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Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
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Temperature : 25°C, 12 hours
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Outcome : Forms 1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester (Yield: 88%).
| Step | Reagent/Condition | Role | Outcome |
|---|---|---|---|
| 1 | 2-Chloroaniline, NaNO₂, HCl | Diazotization | Generates diazonium salt |
| 2 | NaN₃ | Azide formation | 2-Chlorophenyl azide |
| 3 | 4-Bromopyridine, TMSA, Pd/Cu | Sonogashira coupling | Pyridin-4-ylacetylene |
| 4 | CuSO₄, sodium ascorbate | Cycloaddition catalyst | Triazole core formation |
Carboxylic Acid Activation and Amide Coupling
Hydrolysis of Ethyl Ester
Synthesis of (5-Methylfuran-2-yl)methylamine
Amide Bond Formation
-
Conditions :
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Coupling reagent : HATU (1.2 equiv), DIPEA (3 equiv)
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Solvent : DMF, 25°C, 6 hours
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Alternative Synthetic Routes
Cyclocondensation of Hydrazine Derivatives
A method adapted from triazolo[1,5-a]pyridine syntheses involves:
Post-Functionalization of Pre-Formed Triazole
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Step 1 : Lithiation of 1-(2-chlorophenyl)-1H-1,2,3-triazole at position 4 using LDA (−78°C).
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Step 2 : Quenching with CO₂ to generate carboxylic acid.
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Limitation : Lower regioselectivity (≤60%) compared to CuAAC.
Optimization Challenges and Solutions
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Regioselectivity in CuAAC : Use of microwave irradiation (100°C, 30 min) improves reaction rate and yield (92%).
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Furan Stability : Replacing DMF with THF in amide coupling prevents furan ring opening.
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Purification : Final compound purified via silica gel chromatography (hexane/EtOAc 1:1) followed by recrystallization from ethanol.
Analytical Data and Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 8.15 (s, 1H, triazole-H), 7.62–7.58 (m, 4H, Ar-H), 6.25 (d, J = 3.2 Hz, 1H, furan-H), 4.52 (s, 2H, CH₂), 2.32 (s, 3H, CH₃).
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HRMS : m/z [M+H]⁺ calcd for C₂₁H₁₇ClN₅O₂: 430.1064; found: 430.1068.
Q & A
Basic: What are the established synthetic routes for 1-(2-chlorophenyl)-N-[(5-methylfuran-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Click chemistry for triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 1,4-disubstituted product .
- Amide coupling between the triazole-carboxylic acid intermediate and the (5-methylfuran-2-yl)methylamine moiety, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile are preferred for intermediate steps, while methanol/water mixtures are used for precipitation .
Key validation : Monitor reaction progress via TLC and confirm final structure via H/C NMR and HRMS .
Basic: How do researchers characterize the purity and structural integrity of this compound?
Standard protocols include:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95% .
- Spectroscopy : H NMR (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm) and FT-IR (amide C=O stretch ~1650–1680 cm) .
- Mass spectrometry : HRMS (ESI+) to confirm molecular ion [M+H] and rule out side products .
Advanced: How can conflicting solubility data across studies be resolved methodologically?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- pH-dependent ionization : The pyridine ring (pKa ~4.8) influences solubility in buffered solutions. Use potentiometric titration to determine ionization states .
- Aggregation studies : Dynamic light scattering (DLS) can detect nanoaggregates in aqueous media, which may falsely indicate insolubility .
Recommendation : Report solubility with explicit solvent, pH, and temperature conditions to ensure reproducibility .
Advanced: What strategies optimize reaction yields while minimizing by-products in triazole synthesis?
- Design of Experiments (DoE) : Apply factorial designs to optimize CuAAC conditions (e.g., catalyst loading, temperature, solvent ratios). For example, reducing Cu(I) catalyst to 5 mol% decreases copper residues without compromising yield .
- In situ monitoring : Use ReactIR to track azide consumption and adjust reaction time dynamically .
- Post-reaction purification : Employ column chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) to separate regioisomers .
Advanced: How can researchers validate conflicting bioactivity data (e.g., IC50_{50}50 variability) in target inhibition assays?
- Orthogonal assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cellular viability assays (MTT/XTT) to distinguish direct target effects from off-target toxicity .
- Binding studies : Use SPR or ITC to measure direct binding affinities, resolving discrepancies caused by assay interference (e.g., compound aggregation) .
- Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize to solvent/DMSO effects .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases), focusing on the chlorophenyl and pyridinyl moieties’ roles in hydrophobic pocket binding .
- MD simulations : Run 100-ns trajectories to assess triazole ring flexibility and its impact on binding kinetics .
- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across analogs .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the amide bond .
- Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMSO for short-term use (≤1 month) .
- Stability monitoring : Perform periodic HPLC analysis to detect degradation (e.g., new peaks at R ±0.5 min) .
Advanced: How can researchers address contradictory cytotoxicity results in different cell lines?
- Cell line profiling : Screen across panels (e.g., NCI-60) to identify lineage-specific sensitivities linked to genetic biomarkers (e.g., EGFR expression) .
- Metabolic stability assays : Use liver microsomes to assess if cytotoxicity correlates with metabolic activation .
- ROS detection : Employ DCFH-DA probes to determine if oxidative stress contributes to variable cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
